molecular formula C11H12N2O2 B8659465 N-isopropyl-4-aminophthalimide

N-isopropyl-4-aminophthalimide

Cat. No. B8659465
M. Wt: 204.22 g/mol
InChI Key: FXXIEDZMDGZPDJ-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

N-Isopropyl-4-nitrophthalimide (10.0 g, 43.0 mmol) was dissolved in a mixture of THF (200 mL) and DMF (100 mL). 10% Palladium catalyst on carbon (1,0 g, 50% wet weight) was added and the mixture was hydrogenated in a low-pressure apparatus (1 atm.) overnight. The catalyst was then removed by filtering the mixture through a short pad of celite. The filtrate was evaporated to dryness to afford a quantitative yield (8.70 g) of pure N-isopropyl-4-aminophthalimide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8](=[O:9])[C:7]2=[CH:10][C:11]([N+:14]([O-])=O)=[CH:12][CH:13]=[C:6]2[C:5]1=[O:17])([CH3:3])[CH3:2]>C1COCC1.CN(C=O)C.[Pd]>[CH:1]([N:4]1[C:8](=[O:9])[C:7]2=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=[C:6]2[C:5]1=[O:17])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)N1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a low-pressure apparatus (1 atm.) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The catalyst was then removed
FILTRATION
Type
FILTRATION
Details
by filtering the mixture through a short pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(C=2C(C1=O)=CC(=CC2)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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